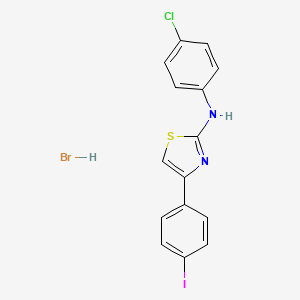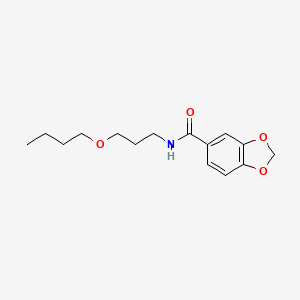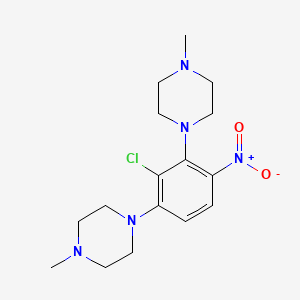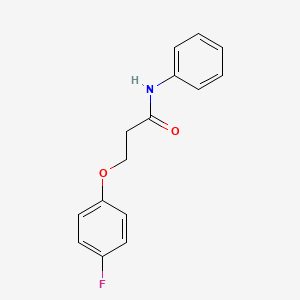
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
科学研究应用
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Moreover, it has been found to have antimicrobial activity against a wide range of bacterial and fungal strains. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide involves the inhibition of specific enzymes and receptors in the body. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription. The compound has also been shown to bind to specific receptors in the body, such as the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide have been extensively studied in vitro and in vivo. The compound has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. Moreover, the compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide has several advantages for lab experiments. Firstly, it has a high degree of purity and stability, which makes it suitable for use in various assays and experiments. Secondly, the compound has been extensively studied, and its mechanism of action and biochemical effects have been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit cytotoxicity at higher concentrations, which may limit its use in certain assays.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide. Firstly, further studies are needed to understand the molecular mechanisms underlying its therapeutic effects. Secondly, the compound's potential use in the treatment of neurological disorders needs to be further explored. Thirdly, the compound's potential use in combination with other drugs needs to be investigated to determine its synergistic effects. Finally, the development of new synthetic methods for the compound may lead to the discovery of more potent derivatives with improved therapeutic properties.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide is a promising chemical compound that has potential therapeutic applications. The compound has been synthesized using a specific method, and its mechanism of action and biochemical effects have been extensively studied. The compound's advantages and limitations for lab experiments have also been discussed. Finally, several future directions for the study of this compound have been identified, which may lead to the discovery of new drugs with improved therapeutic properties.
合成方法
The synthesis of N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-iodoaniline, 4-chlorobenzaldehyde, and thiourea in the presence of hydrobromic acid. The reaction proceeds through a multistep process that involves the formation of intermediate compounds, which are then converted into the final product. The synthesis method has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
属性
IUPAC Name |
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2S.BrH/c16-11-3-7-13(8-4-11)18-15-19-14(9-20-15)10-1-5-12(17)6-2-10;/h1-9H,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAWHLVFTNYOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)Cl)I.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClIN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(4-iodophenyl)-1,3-thiazol-2-amine;hydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)

![N-{5-[(isopropylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5090556.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)


![N,N''-1,2-ethanediylbis[N'-(4-fluorophenyl)-N-phenyl(thiourea)]](/img/structure/B5090614.png)
![methyl 2-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B5090617.png)
![2-amino-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5090623.png)